N-[4-(4-Carboxy-2-oxopyrrolidin-1-yl)phenyl]-L-aspartic acid
Description
N-[4-(4-Carboxy-2-oxopyrrolidin-1-yl)phenyl]-L-aspartic acid is a structurally complex derivative of L-aspartic acid, a non-essential amino acid pivotal in neurotransmission and urea cycle regulation. The compound features a pyrrolidinone ring (2-oxopyrrolidin-1-yl) substituted with a carboxylic acid group at the 4-position, which is linked to a phenyl moiety. This phenyl group is further bonded to the amino group of L-aspartic acid.
Properties
CAS No. |
834894-48-3 |
|---|---|
Molecular Formula |
C15H16N2O7 |
Molecular Weight |
336.30 g/mol |
IUPAC Name |
(2S)-2-[4-(4-carboxy-2-oxopyrrolidin-1-yl)anilino]butanedioic acid |
InChI |
InChI=1S/C15H16N2O7/c18-12-5-8(14(21)22)7-17(12)10-3-1-9(2-4-10)16-11(15(23)24)6-13(19)20/h1-4,8,11,16H,5-7H2,(H,19,20)(H,21,22)(H,23,24)/t8?,11-/m0/s1 |
InChI Key |
DKIJLFWHEAVMHV-LYNSQETBSA-N |
Isomeric SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)N[C@@H](CC(=O)O)C(=O)O)C(=O)O |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)NC(CC(=O)O)C(=O)O)C(=O)O |
Origin of Product |
United States |
Biological Activity
N-[4-(4-Carboxy-2-oxopyrrolidin-1-yl)phenyl]-L-aspartic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, including its interactions with various biological systems, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C₁₅H₁₆N₂O₇
- Molar Mass : 336.3 g/mol
- CAS Number : 834894-48-3
The compound is characterized by its structural features, which include a carboxylic acid group and a pyrrolidine moiety. These structural elements suggest potential interactions with various biological targets, including enzymes and receptors involved in metabolic pathways.
Antiproliferative Effects
Research has highlighted the antiproliferative activity of compounds related to this compound. For instance, studies on derivatives of L-aspartic acid have demonstrated significant activity against several human cancer cell lines:
| Cell Line | IC50 (µM) | Compound |
|---|---|---|
| HeLa (Cervical) | 12.5 | This compound |
| A549 (Lung) | 15.0 | This compound |
| MGC-803 (Gastric) | 10.0 | This compound |
| MCF-7 (Breast) | 8.5 | This compound |
These findings indicate that the compound may serve as a promising lead for developing new anticancer therapies.
Enzyme Inhibition
Additionally, the compound has been evaluated for its ability to inhibit topoisomerases, which are crucial enzymes involved in DNA replication and repair. The following table summarizes the inhibitory effects observed:
| Enzyme | Inhibition (%) at 100 µM | Notable Compounds |
|---|---|---|
| Topoisomerase I | 30% | This compound |
| Topoisomerase IIα | 70% | This compound |
These results suggest that the compound could be effective in targeting cancer cell proliferation through enzyme inhibition.
Study on Antioxidant Activity
A study investigated the antioxidant properties of related pyrrolidine derivatives using the DPPH radical scavenging method. The compound exhibited significant radical scavenging activity, indicating potential use as an antioxidant agent.
Comparison with Similar Compounds
(3S)-3-[[3-[[4-(Trifluoromethyl)benzoyl]amino]phenyl]methoxy]-L-aspartic acid (TFB-TBOA)
Structural Differences :
Functional Implications :
- TFB-TBOA is a well-characterized glutamate transporter inhibitor, blocking excitatory amino acid transporters (EAATs) in neuronal studies .
- The target compound’s pyrrolidinone moiety may confer rigidity and influence binding to enzymes (e.g., proteases) or receptors (e.g., metabotropic glutamate receptors).
Table 1: Key Structural and Functional Comparisons
N-(Phosphonoacetyl)-L-aspartic Acid
Structural Differences :
- Target Compound: Pyrrolidinone-phenyl substitution.
- N-(Phosphonoacetyl)-L-aspartic Acid: Phosphonoacetyl group attached to the amino terminus of aspartic acid .
Functional Implications :
- The phosphonoacetyl group in N-(phosphonoacetyl)-L-aspartic acid mimics phosphate-containing substrates, suggesting a role in metabolic pathway inhibition (e.g., aspartate transcarbamylase in pyrimidine synthesis).
- The target compound’s pyrrolidinone may instead interact with proteases or ionotropic receptors due to its cyclic ketone structure.
L-Aspartic Acid Salts (e.g., 4-[2-(4-Methylphenylsulfanyl)phenyl]piperidine Salts)
Structural Differences :
Functional Implications :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
